Dihydroxy-1,2,4-triazine-6-carboxylic acid
Overview
Description
Dihydroxy-1,2,4-triazine-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H3N3O4. It is characterized by a triazine ring substituted with two hydroxyl groups and a carboxylic acid group. This compound is known for its stability in neutral or acidic conditions and its solubility in water and alcohols .
Mechanism of Action
Target of Action
Dihydroxy-1,2,4-triazine-6-carboxylic acid is a derivative of triazine . Triazines are a class of nitrogen-containing heterocycles
Mode of Action
Triazines, the parent class of this compound, are known to undergo reactions with dienophiles . These reactions can lead to a cascade of transformations, including the elimination of a nitrogen molecule or nitrile from the cycloadduct, a retro-Diels–Alder reaction, and subsequent aromatization of the intermediate product .
Biochemical Pathways
Triazines are known to be used in various biochemical applications, including as a non-regenerating sulfide removal agent in the oil and gas and petroleum processing industries .
Result of Action
Triazines, the parent class of this compound, are known to have various effects, including the degradation of certain compounds and the inhibition of proliferation in certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxy-1,2,4-triazine-6-carboxylic acid is typically synthesized through the reaction of melamine with formic acid or sodium formate in the presence of bromouracil or cyanuric acid. The reaction involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Dihydroxy-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce various substituted triazine derivatives .
Scientific Research Applications
Dihydroxy-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,3,5-Triazine: Known for its use in herbicides and resins.
Tetrazines: Compounds with four nitrogen atoms in the ring, used in various chemical and biological applications.
Uniqueness: Dihydroxy-1,2,4-triazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and solubility make it suitable for various applications, distinguishing it from other triazine derivatives .
Properties
IUPAC Name |
3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKNGGRZZIWWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408051 | |
Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-15-7 | |
Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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